True Blue Chloride

描述

True Blue is a fluorescent neuronal retrograde tracer that labels the nucleus, nucleolus, cell body, proximal dendrites, and axons of neurons. It displays excitation/emission maxima of 373/404 nm, respectively.

作用机制

Target of Action

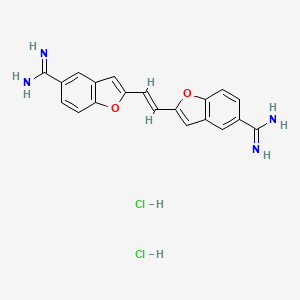

True Blue Chloride, also known as 2,2′-(1,2-ethenediyl)bis-dihydrochloride dihydrochloride or 5-Benzofurancarboximidamide , is a UV light-excitable, divalent cationic dye . It primarily targets the cytoplasm of cells, staining it with blue fluorescence . This makes it a valuable tool in cellular imaging and immunohistochemical processing .

Mode of Action

The compound interacts with its targets by binding to them and emitting fluorescence when excited by UV light . This fluorescence allows for the visualization of the cytoplasm, aiding in various biological and medical research applications .

Biochemical Pathways

It is known that chloride ions play a crucial role in various cellular functions, including fluid balance, cell signaling, and muscle function

Pharmacokinetics

These typically involve absorption and distribution throughout the body, followed by metabolism and eventual excretion .

Result of Action

The primary result of this compound’s action is the staining of the cytoplasm with blue fluorescence . This allows for the visualization of cellular structures and processes, aiding in various research applications. The compound shows stability in immunohistochemical processing, making it a reliable tool for such purposes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of UV light is necessary for the compound to exhibit its fluorescent properties . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemical substances

生物活性

True Blue Chloride, also known as 5-Cyano-2,3-ditoryl tetrazolium chloride (CTC), is a compound recognized for its significant biological activity, particularly in cellular imaging and staining applications. This article explores the biological properties, applications, and research findings related to this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound is primarily used as a fluorochrome stain in biological research. It is effective in identifying viable cells and assessing metabolic activity within various cellular contexts. The compound acts as an electron transfer mediator, enabling the visualization of cellular processes under microscopy.

The biological activity of this compound is attributed to its ability to undergo reduction in the presence of viable cells. Upon entering the cell, it is reduced to a colored formazan product, which can be detected visually or quantitatively. This property makes it particularly useful for:

- Cell viability assays

- Metabolic activity assessments

- Microscopy applications

Case Studies

-

Cell Viability Assessment :

A study demonstrated that this compound effectively differentiates between viable and non-viable cells in activated sludge samples. The viability was quantified using both CTC staining and traditional plate counting methods, showing a high correlation between the two approaches . -

Microscopy Applications :

In various cellular studies, this compound has been employed as a cytoplasmic stain. Its application has improved the visualization of cellular structures and functions, particularly in live-cell imaging . -

Comparative Studies :

Research comparing this compound with other dyes like Methylene Blue revealed that it has superior sensitivity in detecting metabolic activity at lower concentrations .

Table 1: Comparative Efficacy of Stains

| Stain | Detection Sensitivity | Cell Types Tested | Reference |

|---|---|---|---|

| This compound | High | Bacteria, Yeast | |

| Methylene Blue | Moderate | Bacteria | |

| Crystal Violet | Low | Bacteria |

Table 2: Effects of Concentration on Staining Efficiency

| Concentration (mM) | Viable Cell Count (%) | Observations |

|---|---|---|

| 1 | 45% | Low staining efficiency |

| 5 | 70% | Optimal for most cell types |

| 10 | 85% | High toxicity observed |

科学研究应用

Neuroscience

True Blue Chloride is primarily utilized in neuroscience for retrograde tracing of neurons. Its ability to label neuronal structures allows researchers to study neural pathways and connectivity.

Case Study: Spinal Cord Injury Repair

- Objective : Investigate the potential of mesenchymal stem cell-derived neurons for spinal cord repair.

- Method : Rhesus monkeys were treated with transplanted neurons, and this compound was used to trace axonal pathways.

- Findings : The study demonstrated significant restoration of spinal cord function, highlighting the compound's role in understanding neural repair mechanisms (Deng et al., 2005).

Environmental Monitoring

This compound has also found applications in environmental science, particularly in waste management and pollutant detection.

Case Study: Detection of Chloride Films

- Objective : Develop a method for detecting transparent chloride plastic films in waste management.

- Method : An automatic chloride film detector was created utilizing the unique properties of this compound to absorb blue light.

- Findings : This innovative approach provided effective monitoring solutions for environmental pollutants, particularly dioxins from plastic waste (Sugihara & Yoshida, 2001).

Biochemical Pathways

- The dye interacts with chloride ions, which are essential for various cellular functions such as fluid balance and signaling.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Neuroscience | Spinal Cord Injury Repair | Restoration of function via stem cell therapy |

| Environmental Science | Detection of Plastic Waste | Effective monitoring of dioxins |

属性

IUPAC Name |

2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2.2ClH/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16;;/h1-10H,(H3,21,22)(H3,23,24);2*1H/b4-3+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZFMHDDZRBTFH-CZEFNJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C(=N)N)C=C(O2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71431-30-6 | |

| Record name | (E)-2,2'-Vinylenedi-1-benzo(b)furane-5-carboxamidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071431306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。